molecular formula C14H15N B14115107 2-Amino-4,4'-dimethylbiphenyl CAS No. 5101-15-5

2-Amino-4,4'-dimethylbiphenyl

Cat. No.: B14115107
CAS No.: 5101-15-5
M. Wt: 197.27 g/mol
InChI Key: QSBWXVLIJXZSTM-UHFFFAOYSA-N
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Description

2-Amino-4,4’-dimethylbiphenyl is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions, and an amino group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4’-dimethylbiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Methylation: The biphenyl is methylated at the 4 and 4’ positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Amination: The methylated biphenyl undergoes amination at the 2 position using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of 2-Amino-4,4’-dimethylbiphenyl may involve large-scale methylation and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Nitro-4,4’-dimethylbiphenyl derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated biphenyl compounds.

Scientific Research Applications

2-Amino-4,4’-dimethylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,4’-dimethylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethyl-4,4’-diaminobiphenyl: Similar structure but with two amino groups.

    4,4’-Dimethylbiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Amino-4-methylbiphenyl: Contains only one methyl group, leading to different chemical properties.

Uniqueness

2-Amino-4,4’-dimethylbiphenyl is unique due to the presence of both methyl and amino groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

5101-15-5

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,15H2,1-2H3

InChI Key

QSBWXVLIJXZSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)N

Origin of Product

United States

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